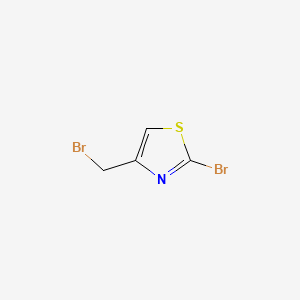

2-Bromo-4-(bromométhyl)thiazole

Vue d'ensemble

Description

2-Bromo-4-(bromomethyl)thiazole is a heterocyclic compound containing both bromine and thiazole moieties. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, making them versatile in various chemical reactions and applications

Applications De Recherche Scientifique

2-Bromo-4-(bromomethyl)thiazole has diverse applications in scientific research:

Mécanisme D'action

Target of Action

2-Bromo-4-(bromomethyl)thiazole is a derivative of the thiazole group . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . The primary targets of these compounds are often microbial cells or cancer cells .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often disrupting essential biological processes . For example, some thiazole derivatives can inhibit the synthesis of essential proteins in microbial cells, leading to cell death .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can interfere with the synthesis of essential biomolecules, disrupt cellular metabolism, or induce oxidative stress . The downstream effects of these disruptions can include cell death, inhibition of cell growth, or other cytotoxic effects .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

The result of the action of 2-Bromo-4-(bromomethyl)thiazole would depend on its specific targets and mode of action. Given the known activities of other thiazole derivatives, potential effects could include antimicrobial, antifungal, or antineoplastic activity .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-(bromomethyl)thiazole can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area and avoid contact with moisture . Moreover, the compound’s activity could potentially be affected by factors such as pH, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives are known to have diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions

Cellular Effects

Thiazole derivatives can have diverse effects on cells, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)thiazole typically involves the bromination of 4-methylthiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-(bromomethyl)thiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Cycloaddition: Reactions often require catalysts like palladium or copper salts and are conducted under inert atmospheres.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted thiazoles.

Oxidation: Products include thiazole sulfoxides and sulfones.

Cycloaddition: Products are typically fused heterocyclic compounds with enhanced biological activity.

Comparaison Avec Des Composés Similaires

2-Bromo-4-methylthiazole: Similar in structure but lacks the additional bromomethyl group, resulting in different reactivity and applications.

2-Bromothiazole: A simpler analog with only one bromine atom, used in different synthetic applications.

4-Bromo-2-(bromomethyl)thiazole: An isomer with bromine atoms at different positions, leading to distinct chemical properties.

Uniqueness: 2-Bromo-4-(bromomethyl)thiazole is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations .

Activité Biologique

2-Bromo-4-(bromomethyl)thiazole is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, antifungal, and anticancer properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of bromine substituents enhances its reactivity, which is crucial for its biological activity. Its molecular formula is with a molecular weight of approximately 258.96 g/mol.

Target Interactions

Thiazole derivatives, including 2-bromo-4-(bromomethyl)thiazole, interact with various biological targets through several mechanisms:

- Disruption of Cellular Metabolism: These compounds can interfere with the synthesis of essential biomolecules.

- Induction of Oxidative Stress: They may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Binding to Proteins and Enzymes: Research indicates that this compound can bind to various proteins and enzymes, influencing their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have shown that 2-bromo-4-(bromomethyl)thiazole exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effectiveness comparable to standard antimicrobial agents such as norfloxacin and fluconazole .

| Compound | Activity Type | Comparison |

|---|---|---|

| 2-Bromo-4-(bromomethyl)thiazole | Antimicrobial | Comparable to norfloxacin (antibacterial) |

| 4-Bromophenyl-thiazol-2-amine | Antifungal | Comparable to fluconazole |

Anticancer Activity

The anticancer potential of 2-bromo-4-(bromomethyl)thiazole has also been explored through various studies. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's efficacy was evaluated using the Sulforhodamine B (SRB) assay, revealing promising results that suggest it could be developed into a therapeutic agent for cancer treatment .

Case Studies

-

Cytotoxicity Evaluation:

A study synthesized a series of thiazole derivatives and evaluated their DNA topoisomerase IB inhibitory activity. Among these derivatives, those structurally related to 2-bromo-4-(bromomethyl)thiazole exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring could enhance anticancer properties . -

Molecular Docking Studies:

Molecular docking studies have been conducted to understand the binding interactions between 2-bromo-4-(bromomethyl)thiazole and its biological targets. These studies revealed favorable docking scores within the binding pockets of relevant proteins, suggesting a strong potential for drug design applications .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability. The pharmacokinetic profile of 2-bromo-4-(bromomethyl)thiazole indicates that it can be effectively absorbed and distributed within biological systems, which is crucial for its therapeutic efficacy.

Propriétés

IUPAC Name |

2-bromo-4-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUHOIJJZAGFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693364 | |

| Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180597-85-7 | |

| Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.